molecular formula C3H2BrIO B14368684 3-Iodoprop-2-enoyl bromide CAS No. 93620-26-9

3-Iodoprop-2-enoyl bromide

Cat. No.: B14368684
CAS No.: 93620-26-9
M. Wt: 260.86 g/mol
InChI Key: SNSXFVOBNSTZDD-UHFFFAOYSA-N
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Description

3-Iodoprop-2-enoyl bromide (C₃H₂IBrO) is a halogenated α,β-unsaturated carbonyl compound characterized by an iodine atom at the β-position and a bromine atom as the leaving group. Key features include:

  • Structure: The α,β-unsaturated system (enoyl group) conjugated with iodine and bromide enhances electrophilicity, making it reactive in nucleophilic substitutions or additions.
  • Synthetic Relevance: Similar enoyl bromides, such as 3-cyclohexylprop-2-enyl bromide (CAS 131665-81-1), are synthesized via allylic bromination or halogen exchange, achieving yields up to 80% .

Properties

CAS No.

93620-26-9

Molecular Formula

C3H2BrIO

Molecular Weight

260.86 g/mol

IUPAC Name

3-iodoprop-2-enoyl bromide

InChI

InChI=1S/C3H2BrIO/c4-3(6)1-2-5/h1-2H

InChI Key

SNSXFVOBNSTZDD-UHFFFAOYSA-N

Canonical SMILES

C(=CI)C(=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoprop-2-enoyl bromide typically involves the halogenation of prop-2-enoyl bromide. One common method is the addition of iodine and bromine to prop-2-enoyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at both halogen sites, with iodine demonstrating higher reactivity due to its weaker bond strength compared to bromine .

Key Pathways:

  • Iodine Displacement: Primary site for SN2 reactions due to lower steric hindrance. Reacts with nucleophiles like amines, alkoxides, and thiols to form substituted propenoyl bromides.

  • Bromine Substitution: Occurs under harsher conditions (e.g., elevated temperatures or strong nucleophiles like Grignard reagents).

Mechanistic Considerations:

  • SN2 Dominance: Backside attack is favored at the iodine center, leading to inversion of configuration .

  • Carbocation Stability: In polar protic solvents, SN1 mechanisms may occur, forming a planar carbocation intermediate stabilized by resonance with the carbonyl group .

Cross-Coupling Reactions

3-Iodoprop-2-enoyl bromide participates in palladium-catalyzed cross-coupling reactions, leveraging iodine’s superior leaving-group ability .

Reaction TypeConditionsProduct ExampleYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-substituted enoyl bromide65–78
Heck ReactionPd(OAc)₂, P(o-tol)₃, NEt₃Alkenylated derivatives70–85

These reactions are critical for synthesizing complex halogenated intermediates in pharmaceuticals and agrochemicals .

Halogen Bonding and Catalysis

The iodine atom engages in halogen bonding (XB) with electron-rich species, influencing reaction pathways and

Scientific Research Applications

3-Iodoprop-2-enoyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodoprop-2-enoyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of both iodine and bromine atoms makes it a versatile reagent in organic synthesis. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by other nucleophiles, or electrophilic addition, where the double bond reacts with electrophiles.

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In biological systems, it can modify proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below contrasts 3-iodoprop-2-enoyl bromide with structurally related bromides and iodides:

Compound Molecular Formula Key Features Reactivity/Applications
This compound C₃H₂IBrO Electrophilic enoyl bromide; iodine enhances stability and directs reactivity Likely used in cross-coupling or as a synthon
3-Cyclohexylprop-2-enyl bromide C₉H₁₅Br Allylic bromide with cyclohexyl group; high synthetic yield (80%) Intermediate in organic synthesis
Methyl bromide CH₃Br Volatile gas; weak odor, high toxicity Pesticide, soil fumigant
1-Allyl-3-ethylimidazolium bromide C₈H₁₃BrN₂ Ionic liquid; low melting point, high solubility Material science (e.g., electrolytes, solvents)
Sepantronium bromide C₂₀H₁₉BrN₄O₃ Complex heterocyclic bromide; potent survivin inhibitor (IC₅₀ = 0.54 nM) Anticancer drug candidate

Key Observations :

  • Halogen Influence: Iodine in this compound may reduce volatility compared to methyl bromide (CH₃Br), which is gaseous and highly toxic .
  • Reactivity: The enoyl bromide’s α,β-unsaturated system likely facilitates Michael additions or Suzuki-Miyaura cross-couplings, contrasting with ionic liquids (e.g., 1-allyl-3-ethylimidazolium bromide) used for their solvation properties .

Structural and Crystallographic Comparisons

  • Crystal Packing: Unlike 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, which stabilizes via N–H⋯Br hydrogen bonds , this compound’s planar enoyl system may favor π-π stacking or halogen bonding (C–I⋯Br interactions).
  • Bond Lengths : In analogous compounds, C–Br bonds range from 1.8–2.0 Å, while C–I bonds are longer (~2.1 Å), influencing steric and electronic profiles .

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